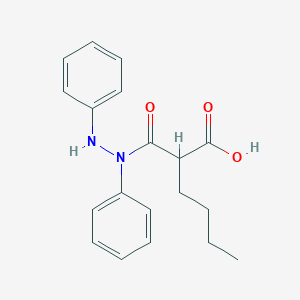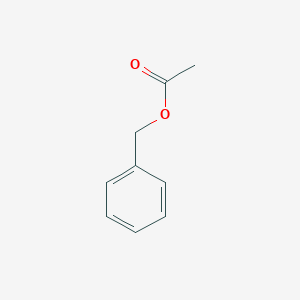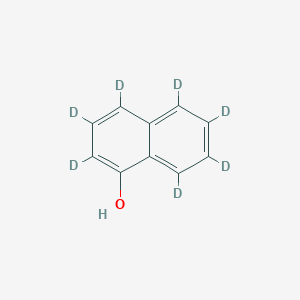
NAPQI
説明
N-acetyl-1,4-benzoquinone imine is a quinone imine and a ketoimine. It is functionally related to a 1,4-benzoquinone imine.
Acetimidoquinone is a natural product found in Homo sapiens with data available.
科学的研究の応用
- NAPQIは、肝臓におけるアセトアミノフェンの代謝中に生成されます。これはグルタチオンの供給を圧倒し、結合されていないthis compoundが肝細胞のシステイン残基に結合することになります。 このプロセスにより、APAP-cysタンパク質付加体が形成され、肝毒性に寄与します .
- 最近の研究では、性差に基づく生理機能がAPAP誘発タンパク質付加体の形成に影響を与えることが示されています。 男性は、女性と比較して、治療用APAP投与量においてthis compoundタンパク質付加体が発生する可能性が低い .
- 計算ドッキング研究は、this compoundがタンパク質とどのように相互作用するかを明らかにします。 これらのモデルからの洞察は、this compound関連毒性を最小限に抑える薬物を設計するのに役立ちます .
肝毒性とAPAP代謝
This compound形成における性差
計算モデリングと創薬
作用機序
Target of Action
NAPQI, also known as N-acetyl-p-benzoquinone imine, is a toxic byproduct produced during the metabolism of the analgesic paracetamol (acetaminophen) . The primary targets of this compound are the liver cells, specifically the cellular proteins within these cells . It is also known to interact with critical proteins and cause increased susceptibility to oxidative stress .
Mode of Action
This compound interacts with its targets in the liver through a process of covalent binding . This interaction results in the depletion of glutathione, a critical antioxidant in the body, and causes damage to the liver cells . The mechanism by which toxicity results is complex, but it is believed to involve reaction between unconjugated this compound and critical proteins .
Biochemical Pathways
This compound is produced via the cytochrome P-450 pathway, specifically CYP3A4 and CYP2E1 . This pathway leads to the production of this compound, which is extremely toxic to liver tissue . When a toxic dose of paracetamol is ingested, the normal glucuronide pathway is saturated and large amounts of this compound are produced .
Pharmacokinetics
This compound is normally produced only in small amounts and is almost immediately detoxified in the liver . The minimum dosage at which paracetamol causes toxicity usually is 7.5 to 10g in the average person .
Result of Action
The result of this compound’s action is severe damage to the liver, which becomes apparent 3–4 days after ingestion and may result in death from fulminant liver failure several days after the overdose . This compound is highly reactive and is primarily responsible for acetaminophen-induced hepatotoxicity .
Action Environment
The action of this compound can be influenced by environmental factors such as concurrent alcohol intake, which significantly lowers the thresholds for paracetamol toxicity . Chronic alcoholics may be more susceptible to adverse effects due to reduced glutathione levels . Other populations may experience effects at lower or higher dosages depending on differences in P-450 enzyme activity and other factors which affect the amount of this compound produced .
生化学分析
Biochemical Properties
N-Acetyl-p-benzoquinone imine is metabolized via the cytochrome P-450 pathway, specifically CYP3A4 and CYP2E1, into a highly reactive and toxic compound . This compound is extremely toxic to liver tissue and is a strong biochemical oxidizer . It interacts with glutathione (GSH), a critical antioxidant in cells, to form a non-toxic conjugate that is excreted from the body .
Cellular Effects
N-Acetyl-p-benzoquinone imine has significant effects on various types of cells, particularly liver cells. It binds to proteins and subcellular structures, inducing rapid cell death and necrosis that can lead to liver failure . It disrupts the mitochondrial membrane potential in liver cells, thus preventing ATP synthesis by oxidative phosphorylation .
Molecular Mechanism
The molecular mechanism of N-Acetyl-p-benzoquinone imine involves its conversion into a highly reactive metabolite via the cytochrome P-450 pathway . This metabolite then reacts with glutathione, leading to the depletion of glutathione reserves in the liver . The toxicity of N-Acetyl-p-benzoquinone imine is believed to involve reaction between unconjugated N-Acetyl-p-benzoquinone imine and critical proteins, as well as increased susceptibility to oxidative stress caused by the depletion of glutathione .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Acetyl-p-benzoquinone imine change over time. For instance, a mathematical model for acetaminophen transport and metabolism shows that liver damage caused by overdoses or chronic use of therapeutic doses can be studied over time .
Dosage Effects in Animal Models
In animal models, the effects of N-Acetyl-p-benzoquinone imine vary with different dosages. For example, a study showed that the extent of liver damage caused by overdoses or chronic use of therapeutic doses can be studied using a mathematical model .
Metabolic Pathways
N-Acetyl-p-benzoquinone imine is involved in the metabolic pathways of the analgesic paracetamol. It is produced via the cytochrome P-450 pathway and is then detoxified by conjugation with glutathione .
Transport and Distribution
The transport and distribution of N-Acetyl-p-benzoquinone imine within cells and tissues are complex. It is produced in the liver and then almost immediately detoxified . Under some conditions in which N-Acetyl-p-benzoquinone imine is not effectively detoxified, it causes severe damage to the liver .
Subcellular Localization
The subcellular localization of N-Acetyl-p-benzoquinone imine is primarily in the liver, where it is produced and detoxified . It can cause severe damage to the liver if it is not effectively detoxified .
特性
IUPAC Name |
N-(4-oxocyclohexa-2,5-dien-1-ylidene)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNSECGXFRDEDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1C=CC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198756 | |
| Record name | Acetimidoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50700-49-7 | |
| Record name | N-Acetyl-p-benzoquinonimine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50700-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetimidoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050700497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetimidoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20198756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Oxocyclohexa-2,5-dien-1-ylidene)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETIMIDOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6S9BN13TI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester](/img/structure/B43267.png)







